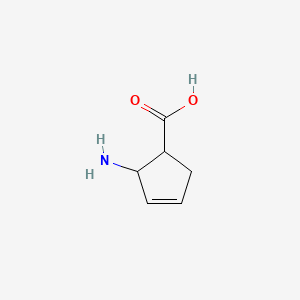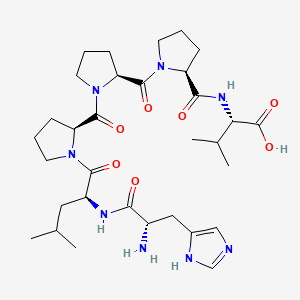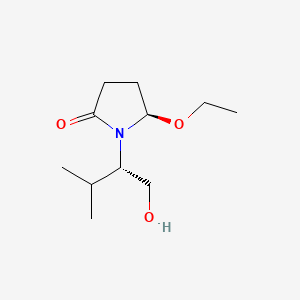
Enrofloxacin HCl
Vue d'ensemble
Description
Enrofloxacin is a synthetic antibacterial agent from the class of the fluoroquinolone carboxylic acid derivatives . It has antibacterial activity against a broad spectrum of Gram-negative and Gram-positive bacteria . It is effective against Staphylococcus (including penicillinase-producing and methicillin-resistant strains) .
Synthesis Analysis
The characterization of Enrofloxacin was carried out using ultraviolet scan (UV), synchronous thermal analysis (SDT), fourier transform infrared spectrometer (FTIR) and mass spectrometry (MS), nuclear magnetic resonance (NMR) and X-ray powder diffraction analysis (XRPD) .Molecular Structure Analysis
Enrofloxacin is a poorly soluble antibacterial drug of the fluoroquinolones class used in veterinary medicine . The molecular formula of Enrofloxacin HCl is C19H23ClFN3O3 and the molecular weight is 395.9 g/mol .Chemical Reactions Analysis
The degradation of Enrofloxacin was examined utilizing molecular oxygen mediation using nanometer zero-valent copper (nZVC) as the catalyst . The dosage of nZVC, initial pH, and reaction temperature were investigated as contributing factors to Enrofloxacin degradation .Physical And Chemical Properties Analysis
Enrofloxacin has a molecular weight of 359.39 and is soluble in chloroform, dilute KOH, and DMF . It should be stored at 2-8°C, protected from light, dry, and sealed .Applications De Recherche Scientifique
Detection and Quantification in Food Safety
Enrofloxacin hydrochloride can be detected and quantified in food using a ratiometric Surface-Enhanced Raman Spectroscopy (SERS) aptasensor . This method is sensitive, reliable, and time-efficient, making it suitable for on-site detection of enrofloxacin in complex matrices such as fish and chicken meat .
Flow Injection Chemiluminescence Immunoassay
A rapid and highly sensitive flow injection chemiluminescence immunoassay based on cobalt hydroxide (Co (OH) 2) nanozyme has been established to detect enrofloxacin residues in food . This method has been successfully applied to the analysis of aquatic products and poultry food .
Degradation Analysis
Mass spectrometric analysis can be performed to determine the structure of the degradation products of enrofloxacin hydrochloride . This can help understand the breakdown of the compound and its potential environmental impact.
Antibacterial Activity
Enrofloxacin hydrochloride exhibits antibacterial activities and has been widely applied in the treatment of infectious diseases in humans and animals, including gastrointestinal, respiratory, and urinary tract bacterial infections . It is also used in aquaculture production to inhibit microbial propagation and prevent the rot of aquatic products .
Treatment of Pseudomonas Aeruginosa Infections
Enrofloxacin hydrochloride has been found to be effective against Pseudomonas aeruginosa strains, a common cause of hospital-acquired infections .
Veterinary Medicine
Enrofloxacin hydrochloride is extensively used in veterinary medicine to treat various diseases . Its broad-spectrum antibacterial activities make it a valuable tool in maintaining animal health.
Safety And Hazards
Orientations Futures
The identification of novel chlamydiae as well as new animal hosts for previously described chlamydial pathogens should place a renewed emphasis on basic in vivo studies to demonstrate the efficacy of existing and new antimicrobial treatment regimes . Building on recent reviews of antimicrobials limited to C. trachomatis and C. suis, this review will explore the use of antimicrobials, the evidence and factors that influence the treatment failure of chlamydial infections in animals and the future directions in the control of these important veterinary pathogens .
Propriétés
IUPAC Name |
1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3.ClH/c1-2-21-5-7-22(8-6-21)17-10-16-13(9-15(17)20)18(24)14(19(25)26)11-23(16)12-3-4-12;/h9-12H,2-8H2,1H3,(H,25,26);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJWYUDBXNNVLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClFN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20920877 | |
| Record name | 1-Cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20920877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Enrofloxacin HCl | |
CAS RN |
112732-17-9 | |
| Record name | 1-Cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20920877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 112732-17-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the primary mechanism of action of Enrofloxacin Hydrochloride?
A: Enrofloxacin Hydrochloride, a fluoroquinolone antibiotic, exerts its antibacterial activity by inhibiting bacterial DNA gyrase and topoisomerase IV. [, , , , ] These enzymes are essential for bacterial DNA replication, transcription, and repair. By interfering with these processes, Enrofloxacin Hydrochloride effectively halts bacterial growth and leads to cell death.
Q2: Does Enrofloxacin Hydrochloride's mechanism of action differ between Gram-positive and Gram-negative bacteria?
A: Yes, while Enrofloxacin Hydrochloride targets both Gram-positive and Gram-negative bacteria, its primary target enzyme can differ. In Gram-negative bacteria, DNA gyrase is the main target, while topoisomerase IV is more susceptible in Gram-positive bacteria. []
Q3: What is the molecular formula and weight of Enrofloxacin Hydrochloride?
A: The molecular formula of Enrofloxacin Hydrochloride is C19H22FN3O3 · HCl. Its molecular weight is 399.88 g/mol. []
Q4: What spectroscopic techniques are commonly used to characterize Enrofloxacin Hydrochloride?
A: Several spectroscopic techniques are employed to characterize Enrofloxacin Hydrochloride, including: * Ultraviolet-visible (UV-Vis) Spectroscopy: Used to determine the compound's absorbance at different wavelengths, providing information about its electronic structure. [, , ] * Fourier Transform Infrared (FTIR) Spectroscopy: Identifies functional groups present in the molecule by analyzing its infrared absorption and transmission. [, , , ] * Mass Spectrometry (MS): Determines the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of the compound. [, ] * Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the structure and dynamics of the molecule by analyzing the magnetic properties of its atomic nuclei. [] * X-ray Powder Diffraction (XRPD): Analyzes the diffraction pattern of X-rays passing through a powdered sample, revealing information about its crystal structure. [, , ]
Q5: How does the solubility of Enrofloxacin Hydrochloride vary with pH?
A: The solubility of Enrofloxacin Hydrochloride is pH-dependent. It demonstrates higher solubility in acidic conditions and lower solubility in alkaline environments. This is attributed to the presence of ionizable groups in its structure, which can gain or lose protons depending on the pH. [, ]
Q6: How does Enrofloxacin Hydrochloride perform in different formulations?
A: Enrofloxacin Hydrochloride has been successfully formulated into various dosage forms, including: * Injectable Solutions: Commonly used for intramuscular or subcutaneous administration, especially in veterinary medicine. [, , , , , ] * Oral Capsules: Provide convenient oral administration. [, ] * Topical Gels: Allow for localized application, such as in the treatment of skin infections. [, ] * Nanoemulsions: Offer improved stability, palatability, and bioavailability compared to conventional formulations. []
Q7: Does Enrofloxacin Hydrochloride possess any notable catalytic properties?
A7: While primarily known for its antibacterial properties, research on Enrofloxacin Hydrochloride's catalytic properties is limited. Its potential applications in catalysis are not well-established.
Q8: How is computational chemistry used to study Enrofloxacin Hydrochloride?
A: Computational chemistry plays a significant role in understanding and predicting the properties of Enrofloxacin Hydrochloride. Some key applications include: * Pharmacokinetic Modeling: Simulating the absorption, distribution, metabolism, and excretion (ADME) of the drug in the body. [, ] * Monte Carlo Simulations: Predicting the probability of treatment success based on pharmacokinetic/pharmacodynamic (PK/PD) parameters and minimum inhibitory concentration (MIC) data. [, ] * Structure-Activity Relationship (SAR) Studies: Investigating the relationship between the structure of Enrofloxacin Hydrochloride and its biological activity. []
Q9: How does the structure of Enrofloxacin Hydrochloride contribute to its antibacterial activity?
A: The structure of Enrofloxacin Hydrochloride contains several key features that contribute to its antibacterial activity: * Fluoro group at position 6: Enhances potency and broadens the spectrum of activity. [] * Piperazinyl ring at position 7: Crucial for binding to bacterial DNA gyrase and topoisomerase IV. [] * Carboxylic acid group at position 3: Essential for forming stable complexes with the target enzymes. []
Q10: What are some common approaches to enhance the stability and solubility of Enrofloxacin Hydrochloride formulations?
A: Various strategies are employed to improve the stability and solubility of Enrofloxacin Hydrochloride formulations: * Crystallization with different solvents: Forming a dihydrate crystal form (Enrofloxacin Hydrochloride Dihydrate, or Enro-C) enhances solubility and bioavailability. [, , , , , , ] * Nanoencapsulation: Encapsulating the drug in nanoparticles improves stability, solubility, and bioavailability. [] * Use of excipients: Adding excipients such as cyclodextrins or polymers can enhance solubility and stability.
Q11: Are there specific safety considerations for handling Enrofloxacin Hydrochloride in a laboratory setting?
A11: As with all pharmaceuticals, handling Enrofloxacin Hydrochloride requires adherence to standard laboratory safety practices. This includes wearing appropriate personal protective equipment (PPE) such as gloves and lab coats, handling the compound in a well-ventilated area, and disposing of waste appropriately. Consult the compound's Safety Data Sheet (SDS) for specific handling and disposal instructions.
Q12: How is the bioavailability of Enrofloxacin Hydrochloride affected by its route of administration?
A: ** The bioavailability of Enrofloxacin Hydrochloride varies depending on the route of administration:* Intravenous (IV): Provides 100% bioavailability as the drug directly enters the bloodstream.* Intramuscular (IM): Offers high bioavailability, but absorption may be slower compared to IV. [, , , , , ]* Oral: Bioavailability can be lower due to first-pass metabolism in the liver. [, , ]* Subcutaneous (SC):** Absorption is generally slower compared to IM or IV. []
Q13: What types of in vitro and in vivo studies are conducted to evaluate the efficacy of Enrofloxacin Hydrochloride?
A13: The efficacy of Enrofloxacin Hydrochloride is assessed using a combination of in vitro and in vivo studies:
- Animal Models of Infection: Evaluate the drug's efficacy in treating infections in various animal models, such as mice, rats, rabbits, chickens, pigs, and hamsters. [, , , , , , ]
- Clinical Trials: Conducted in target species (e.g., dogs, cats, cattle) to assess the drug's safety and efficacy in a clinical setting. [, , , , ]
Q14: What are the main mechanisms of resistance to Enrofloxacin Hydrochloride in bacteria?
A: Bacteria can develop resistance to Enrofloxacin Hydrochloride through various mechanisms, including:* Mutations in target enzymes: Alterations in DNA gyrase and topoisomerase IV can reduce their binding affinity for the drug. [, ]* Efflux pumps: Bacteria can actively pump the drug out of the cell, reducing its intracellular concentration.* Reduced permeability: Changes in the bacterial cell wall or membrane can hinder the drug's entry.
Q15: What are the potential toxicological effects of Enrofloxacin Hydrochloride?
A15: While generally considered safe when used appropriately, Enrofloxacin Hydrochloride can cause adverse effects in some cases:
Q16: What approaches are being explored to improve the delivery of Enrofloxacin Hydrochloride to specific targets?
A16: Researchers are investigating various strategies to enhance the targeted delivery of Enrofloxacin Hydrochloride, including:
- Nanoparticle-based drug delivery: Encapsulating the drug in nanoparticles can improve its delivery to specific tissues or cells. [, ]
Q17: Are there any known biomarkers for monitoring the efficacy or toxicity of Enrofloxacin Hydrochloride treatment?
A17: Research on biomarkers for Enrofloxacin Hydrochloride efficacy and toxicity is ongoing. Some potential biomarkers include:
Q18: What analytical techniques are commonly employed to quantify Enrofloxacin Hydrochloride in biological samples?
A18: Several analytical methods are available for quantifying Enrofloxacin Hydrochloride in biological samples:
- High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for separating and quantifying drug concentrations in various matrices, including plasma, serum, and tissues. [, , , , , , ]
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A highly sensitive and specific technique that combines the separation capabilities of HPLC with the detection power of mass spectrometry. []
Q19: What are the potential environmental impacts of Enrofloxacin Hydrochloride?
A19: The widespread use of antibiotics, including Enrofloxacin Hydrochloride, raises concerns about their potential environmental impacts:
Q20: How does the dissolution rate of Enrofloxacin Hydrochloride affect its bioavailability?
A: The dissolution rate, which is the speed at which a solid drug substance dissolves in a solvent, is a critical factor influencing the bioavailability of orally administered drugs. A faster dissolution rate generally leads to quicker absorption and higher bioavailability. The dihydrate crystal form of Enrofloxacin Hydrochloride (Enro-C) exhibits improved dissolution characteristics compared to the anhydrous form. [, ]
Q21: What parameters are typically assessed during the validation of an analytical method for Enrofloxacin Hydrochloride?
A: Validation of analytical methods for pharmaceutical analysis is crucial to ensure accuracy, precision, and reliability. Key parameters assessed during method validation include:* Specificity: The ability of the method to differentiate the analyte from other components in the sample.* Linearity: The proportional relationship between the measured signal and the analyte concentration over a specified range.* Accuracy: The closeness of the measured value to the true value.* Precision: The degree of agreement among repeated measurements.* Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.* Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision. []
Q22: What quality control measures are employed during the manufacturing of Enrofloxacin Hydrochloride to ensure its quality and safety?
A22: Stringent quality control measures are implemented throughout the manufacturing process of Enrofloxacin Hydrochloride to guarantee its quality, safety, and efficacy. These measures include:* Raw material testing: Verifying the identity, purity, and quality of all starting materials.* In-process controls: Monitoring critical process parameters to ensure consistency.* Finished product testing: Verifying that the final product meets all required specifications, including potency, purity, and stability.* Good Manufacturing Practices (GMP) compliance: Adhering to GMP guidelines to ensure the quality and safety of pharmaceutical products.
Q23: Does Enrofloxacin Hydrochloride interact with drug transporters?
A23: Yes, Enrofloxacin Hydrochloride can interact with drug transporters, which are proteins involved in the movement of drugs across cell membranes. These interactions can influence the absorption, distribution, and elimination of the drug.
Q24: Can Enrofloxacin Hydrochloride induce or inhibit drug-metabolizing enzymes?
A24: Enrofloxacin Hydrochloride has the potential to interact with drug-metabolizing enzymes, specifically cytochrome P450 (CYP) enzymes. It can inhibit the activity of certain CYP enzymes, which may lead to increased levels of other drugs metabolized by those enzymes.
Q25: What are some alternatives to Enrofloxacin Hydrochloride for treating bacterial infections?
A25: Several alternative antibiotics can be considered depending on the specific infection and the susceptibility of the bacteria. Some common alternatives include:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3,9-Dioxatricyclo[4.3.1.0~2,4~]decane](/img/structure/B571127.png)

![(3aR,6aS)-3,3a,4,6a-Tetrahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B571131.png)
![4-[(2S)-2-Butanyl]-3-methylpyridine](/img/structure/B571136.png)



